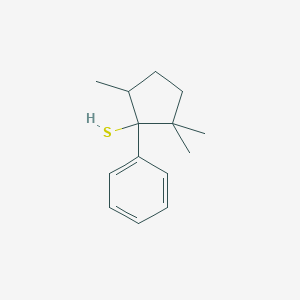
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound belonging to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and interesting molecule for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the reaction of appropriate cyclopentane derivatives with thiolating agents. One common method is the reaction of 2,2,5-trimethyl-1-phenylcyclopentanone with hydrogen sulfide in the presence of a catalyst to introduce the thiol group. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group back to its corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and other electrophilic species, influencing biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, impacting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanethiol: A simpler thiol with a cyclopentane ring.
2,2,5-Trimethylcyclopentane-1-thiol: Lacks the phenyl group.
1-Phenylcyclopentane-1-thiol: Lacks the methyl groups.
Uniqueness
2,2,5-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring with three methyl groups and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
54007-83-9 |
|---|---|
Fórmula molecular |
C14H20S |
Peso molecular |
220.38 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C14H20S/c1-11-9-10-13(2,3)14(11,15)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
Clave InChI |
LEANBRZVZPJELI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1(C2=CC=CC=C2)S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)

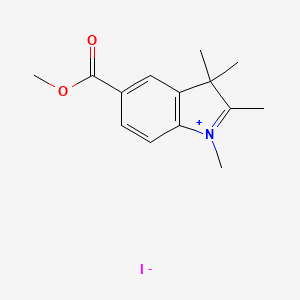
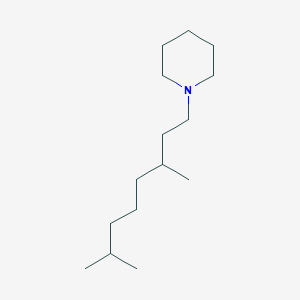
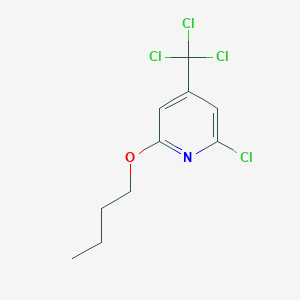
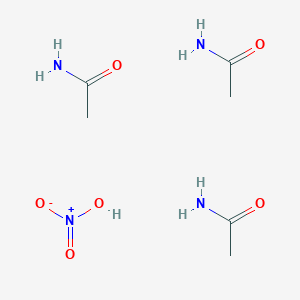
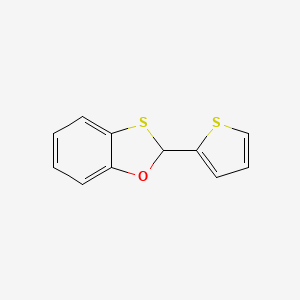
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)


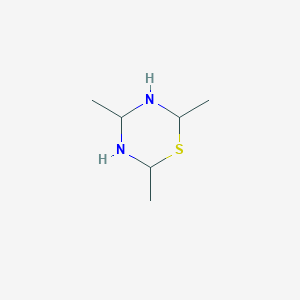
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

